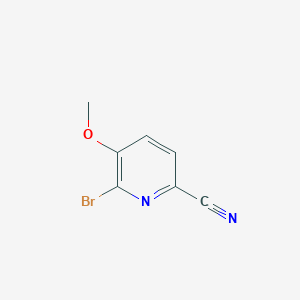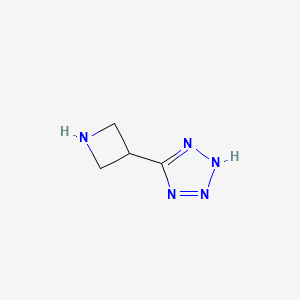
(3-(5-((1-Methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)phenyl)methanol
Vue d'ensemble
Description
3-(5-((1-Methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)phenyl)methanol, also known as 3-MPM, is a small molecule that has been studied extensively for its potential applications in the field of scientific research. 3-MPM is a versatile compound that has been used in a variety of experiments and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Catalytic Processes and Energy Production
Methanol Reforming-Cu-Based Catalysts : Research on Cu-based catalysts in methanol reforming for hydrogen production has shown significant advancements. These catalysts play a crucial role in various methanol reforming processes, including decomposition, partial oxidation, steam reforming, and oxidative steam reforming. The review highlights the kinetic, compositional, and morphological characteristics of Cu-based catalysts, underlining their importance in improving efficiency and selectivity in hydrogen production from methanol (Siek-Ting Yong et al., 2013).
Hydrogen Production from Methanol : A comprehensive review discusses current pathways for hydrogen production from methanol, including steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. The development of catalysts and reactor technology, particularly copper-based and palladium-zinc alloy catalysts, is crucial for achieving high purity hydrogen, suggesting the potential application of the compound in energy production and catalyst design (G. García et al., 2021).
Chemical Synthesis and Reaction Mechanisms
Phosphonic Acid Synthesis : The synthesis of phosphonic acids, which share a structural analogy with the phosphate moiety, involves several methods that might be relevant to manipulating the chemical structure . Phosphonic acids find applications across various fields, including drug development, material science, and analytical chemistry, highlighting the compound's potential in diverse scientific applications (C. M. Sevrain et al., 2017).
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives : The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, such as organocatalysts, metal catalysts, and green solvents, underscores the importance of catalysts in developing medically relevant compounds. This research area could provide insights into potential applications of the compound in medicinal chemistry and pharmaceutical research (Mehul P. Parmar et al., 2023).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with proteins and enzymes in the body, affecting their function .
Mode of Action
The mode of action of (3-(5-((1-Methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)phenyl)methanol involves its interaction with its targets. The compound binds to its target, leading to changes in the target’s function . The exact nature of these changes depends on the specific target and the context in which the interaction occurs.
Biochemical Pathways
It can be inferred that the compound’s interaction with its targets could potentially affect various biochemical pathways, leading to downstream effects .
Result of Action
The molecular and cellular effects of (3-(5-((1-Methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)phenyl)methanol’s action depend on its specific targets and the biochemical pathways it affects. These effects could range from changes in cellular function to alterations in signal transduction pathways .
Action Environment
The action, efficacy, and stability of (3-(5-((1-Methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)phenyl)methanol can be influenced by various environmental factors. These could include the physiological environment within the body (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells or tissues .
Propriétés
IUPAC Name |
[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-21-7-5-14(6-8-21)13-23-17-10-19-18(20-11-17)16-4-2-3-15(9-16)12-22/h2-4,9-11,14,22H,5-8,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSFCTQWIPYSLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-((1-Methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)phenyl)methanol | |
CAS RN |
1100598-48-8 | |
| Record name | [3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















